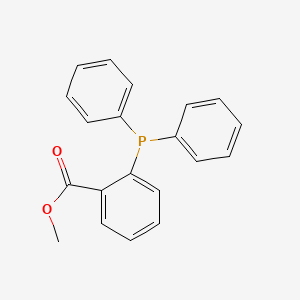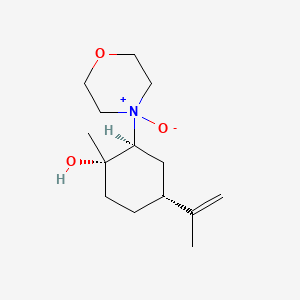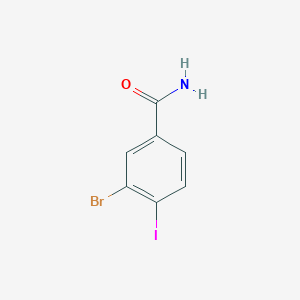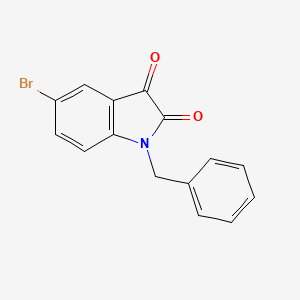
Benzoic acid, 2-(diphenylphosphino)-, methyl ester
Overview
Description
“Benzoic acid, 2-(diphenylphosphino)-, methyl ester” is a chemical compound with the molecular formula C20H17O2P and a molecular weight of 320.3 g/mol . It is also known as XPhos or dppe-BuPhos. This compound is used as a ligand in transition metal catalysis, particularly in palladium-catalyzed cross-coupling reactions .
Synthesis Analysis
The synthesis of this compound involves the reaction of an amine functionalized molecule with the phosphine through the activated pentafluorophenyl ester. The azide-molecule is then reacted with the newly labeled phosphine to form the iminophosphorane, and the aza-ylide is subsequently captured by the methyl ester to yield the covalent conjugated product .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCOC(=O)C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3 . This indicates that the compound contains a benzoic acid moiety (C6H5COOH), a diphenylphosphino group ((C6H5)2P), and a methyl ester group (COOCH3). Chemical Reactions Analysis
This compound is suitable for various types of coupling reactions, including Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .Scientific Research Applications
Organic Synthesis
This compound is used in organic synthesis due to its phosphine functionality . Phosphines are a class of organophosphorus compounds that are widely used in organic synthesis and catalysis .
Catalyst in Chemical Reactions
It can act as a ligand for palladium-catalyzed cross-coupling reactions . These reactions are fundamental in creating carbon-carbon bonds, which are crucial in the synthesis of a wide range of chemical compounds .
Pharmaceutical Research
“Methyl 2-(diphenylphosphanyl)benzoate” is known as a bioactive precursor in the synthesis of compounds with a variety of pharmacological activities . These include antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties .
Material Science
In the field of material science, this compound could be used in the development of new materials with unique properties . The phosphine group can interact with various metals to form complexes with potential applications in material science .
Ligand in Coordination Chemistry
In coordination chemistry, “Methyl 2-(diphenylphosphanyl)benzoate” can act as a ligand, binding to a central metal atom to form a coordination complex . These complexes have a wide range of applications, including catalysis, materials science, and medicinal chemistry .
Precursor in Drug Discovery
As a precursor with active functional groups, it is important in the initial stage of synthesis for functional group manipulation and formation of target molecules . It is widely reported as a starting material for the synthesis of various derivatives that are capable of interacting with several different receptors for the discovery of new potential drug candidates .
Mechanism of Action
Target of Action
Methyl 2-(diphenylphosphanyl)benzoate, also known as Benzoic acid, 2-(diphenylphosphino)-, methyl ester, is primarily used as a phosphine ligand in transition metal-catalyzed reactions . The primary targets of this compound are the transition metals involved in these reactions .
Mode of Action
The compound interacts with its targets (transition metals) by coordinating to the metal center, thereby influencing the reactivity of the metal and facilitating various organic transformations .
Biochemical Pathways
The exact biochemical pathways affected by Methyl 2-(diphenylphosphanyl)benzoate are dependent on the specific transition metal-catalyzed reaction in which it is employed. It is known that the compound can influence a variety of organic reactions by acting as a ligand .
Result of Action
The molecular and cellular effects of Methyl 2-(diphenylphosphanyl)benzoate’s action are largely dependent on the specific reaction context. As a ligand, it can influence the reactivity of the transition metal and thus the outcome of the catalyzed reaction .
Action Environment
The action, efficacy, and stability of Methyl 2-(diphenylphosphanyl)benzoate can be influenced by various environmental factors. These may include the presence of other reactants, the temperature and pressure of the reaction environment, the solvent used, and the specific transition metal involved .
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may form combustible dust concentrations in air, cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed or inhaled . It is recommended to handle this compound with appropriate personal protective equipment, including gloves, eye protection, and face protection .
properties
IUPAC Name |
methyl 2-diphenylphosphanylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17O2P/c1-22-20(21)18-14-8-9-15-19(18)23(16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWTREAQKLNMBGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17O2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60548170 | |
| Record name | Methyl 2-(diphenylphosphanyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60548170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoic acid, 2-(diphenylphosphino)-, methyl ester | |
CAS RN |
79932-99-3 | |
| Record name | Methyl 2-(diphenylphosphanyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60548170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(Morpholin-4-yl)phenyl]propan-1-one](/img/structure/B3057299.png)

![4-{(z)-[4-(Acetyloxy)phenyl]-nno-azoxy}phenyl acetate](/img/structure/B3057303.png)








